REACTION_SMILES
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[O:21]=[C:22]1[N:23]([Br:28])[C:24](=[O:25])[CH2:26][CH2:27]1.[O:30]=[CH:31][N:32]([CH3:33])[CH3:34].[OH2:29].[cH:1]1[cH:2][c:3]2[cH:4][cH:5][cH:6][c:7]3[c:8]4[cH:9][cH:10][cH:11][c:12]5[cH:13][cH:14][cH:15][c:16]([c:17]([cH:18]1)[c:19]23)[c:20]45>>[cH:1]1[cH:2][c:3]2[cH:4][cH:5][cH:6][c:7]3[c:8]4[cH:9][cH:10][c:11]([Br:28])[c:12]5[cH:13][cH:14][cH:15][c:16]([c:17]([cH:18]1)[c:19]23)[c:20]45
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc2cccc3c4cccc5cccc(c(c1)c23)c54
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Name
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Type
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product
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Smiles
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Brc1ccc2c3cccc4cccc(c5cccc1c52)c43
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |